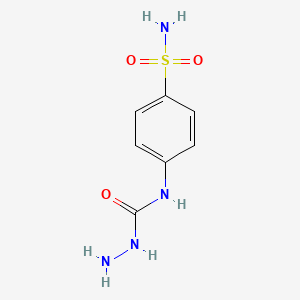

3-amino-1-(4-sulfamoylphenyl)urea

Descripción general

Descripción

3-amino-1-(4-sulfamoylphenyl)urea is a chemical compound with diverse applications in scientific research. It possesses unique properties that make it significant in various experimental studies. This compound is known for its potential in inhibiting carbonic anhydrase isoforms, which are enzymes involved in crucial physiological and pathological processes .

Métodos De Preparación

The synthesis of 3-amino-1-(4-sulfamoylphenyl)urea involves the condensation of sulfanilamide with acid anhydrides to produce the corresponding amide derivatives. These amides are then treated with hydrazine hydrate to yield the hydrazones . The reaction conditions typically involve refluxing the mixture and then cooling it to separate the solid product, which is recrystallized from ethanol .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Inhibition of Carbonic Anhydrase Isoforms

One of the most notable applications of 3-amino-1-(4-sulfamoylphenyl)urea is its role as an inhibitor of carbonic anhydrase (CA) isoforms. Carbonic anhydrases are critical enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing vital roles in physiological processes such as respiration and pH regulation.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against various CA isoforms, indicating its potential therapeutic applications in treating conditions like glaucoma and edema .

2. Urease Inhibition

Urease is another enzyme that has been targeted using this compound. Urease inhibitors are particularly relevant in managing conditions associated with urease activity, such as kidney stones and certain infections.

- Case Study : Research indicated that compounds related to this compound demonstrated promising urease inhibitory effects, which could lead to new treatments for urease-related disorders .

Table 1: Inhibitory Potency of this compound on Carbonic Anhydrase Isoforms

Table 2: Urease Inhibition Activity

Mecanismo De Acción

The mechanism of action of 3-amino-1-(4-sulfamoylphenyl)urea involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the hydration of CO2 to bicarbonate and protons, and their inhibition can affect various physiological and pathological processes . The compound binds to the active site of the enzyme, preventing its catalytic activity .

Comparación Con Compuestos Similares

3-amino-1-(4-sulfamoylphenyl)urea is similar to other sulfonamide derivatives, such as N-(4-sulfamoylphenyl)-1H-indazole-3-carboxamide . These compounds share a common sulfonamide group, which is responsible for their inhibitory activity against carbonic anhydrase enzymes . this compound is unique due to its specific structure and the presence of the hydrazinecarboxamide group, which may contribute to its distinct properties and applications .

Actividad Biológica

3-Amino-1-(4-sulfamoylphenyl)urea, a compound with notable biological properties, has been the subject of various studies focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR). This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound features an amino group and a sulfamoyl phenyl moiety, which contribute to its biological activities. The presence of these functional groups allows for interactions with various biological targets, influencing their activity.

The mechanism of action of this compound involves several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as carbonic anhydrase (CA), which plays a crucial role in physiological processes including acid-base balance and respiration. Inhibition studies indicate that it acts as an effective inhibitor with potential applications in treating conditions like glaucoma and edema .

- Impact on Cellular Processes : It influences cell signaling pathways and gene expression. For instance, it can modulate the activity of transcription factors, leading to altered gene expression profiles that may affect cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Antibacterial Effects : The compound has shown activity against various bacterial strains. Its minimum inhibitory concentration (MIC) values suggest effective inhibition against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. For example, MIC values range from 15.625 to 125 μM for reference strains .

- Mechanism of Action : The antibacterial action is primarily bactericidal, involving the inhibition of protein synthesis and nucleic acid production. This dual mechanism enhances its efficacy in combating bacterial infections .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- In Vivo Studies : In models of inflammation induced by lipopolysaccharide (LPS), this compound demonstrated significant reduction in inflammatory markers. This suggests its potential use in conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the urea moiety or the phenyl ring can enhance its potency:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases antibacterial potency |

| Alteration of the sulfamoyl group | Affects enzyme inhibition specificity |

| Variations in alkyl chain length | Modulates pharmacokinetic properties |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Antimicrobial Resistance : A study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated that it outperformed traditional antibiotics in certain cases, offering a promising alternative for treatment .

- Anti-inflammatory Efficacy : In a rat model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain scores compared to control groups, supporting its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

1-amino-3-(4-sulfamoylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3S/c8-11-7(12)10-5-1-3-6(4-2-5)15(9,13)14/h1-4H,8H2,(H2,9,13,14)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQDDJQZIDKYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80529825 | |

| Record name | N-(4-Sulfamoylphenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87013-80-7 | |

| Record name | N-(4-Sulfamoylphenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80529825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.